6-Isothiocyanatohexanoic acid
CAS No.:
Cat. No.: VC13893251
Molecular Formula: C7H11NO2S
Molecular Weight: 173.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2S |
|---|---|
| Molecular Weight | 173.24 g/mol |
| IUPAC Name | 6-isothiocyanatohexanoic acid |
| Standard InChI | InChI=1S/C7H11NO2S/c9-7(10)4-2-1-3-5-8-6-11/h1-5H2,(H,9,10) |
| Standard InChI Key | HPOLGIXOQGDPRI-UHFFFAOYSA-N |
| Canonical SMILES | C(CCC(=O)O)CCN=C=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-carbon aliphatic chain with an isothiocyanate group at the sixth position and a carboxylic acid group at the first position. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 6-Isothiocyanatohexanoic acid |
| Molecular Formula | C₇H₁₁NO₂S |
| SMILES | C(CCC(=O)O)CCN=C=S |
| InChIKey | HPOLGIXOQGDPRI-UHFFFAOYSA-N |
| Molecular Weight | 173.24 g/mol |
The isothiocyanate group confers electrophilic reactivity, enabling nucleophilic additions, while the carboxylic acid allows for salt formation or esterification .
Spectral and Physical Data
Limited experimental data on melting/boiling points are available, but analogous compounds like hexanoic acid (melting point: -4°C, boiling point: 202°C) suggest similar aliphatic chain behavior . Spectroscopic characterization via NMR and IR would show peaks for -N=C=S (~2,100 cm⁻¹) and -COOH (~1,700 cm⁻¹).
Synthesis Methods
Primary Synthetic Routes
6-Isothiocyanatohexanoic acid is synthesized via a two-step reaction avoiding toxic thiophosgene:
-
Amination and Dithiocarbamate Formation:
6-Aminohexanoic acid reacts with carbon disulfide (CS₂) in tetrahydrofuran (THF)/water under basic conditions (e.g., triethylamine) to form a dithiocarbamate intermediate . -
Oxidative Desulfurization:
The intermediate is treated with iodine (I₂) or bromine (Br₂) to replace the dithiocarbamate sulfur with an isothiocyanate group. Yields exceed 70% under mild conditions (0–25°C) .
Table 1: Optimization of Synthesis Conditions
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CS₂ + I₂ | THF/H₂O | 0°C | 76 |
| CS₂ + Br₂ | DMF | 25°C | 68 |
This method’s scalability and safety make it industrially viable compared to traditional thiophosgene routes .
Applications in Chemistry and Biology
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Conjugation with amines forms thioureas, which exhibit cytotoxicity against tumor cells .
-
Radiopharmaceuticals: Its carboxylic acid group chelates metals (e.g., Indium-111), enabling antibody conjugation for targeted radiotherapy .
Agricultural Chemistry
Functionalization with pesticides enhances bioavailability. For example, coupling with benzyl groups creates fungicides with improved leaf adhesion .
Materials Science
The bifunctional nature allows polymerization into polyurethanes or cross-linked hydrogels for drug delivery systems .
Biological Activities and Mechanisms
Cytoprotection Against Acetaldehyde
In hepatocytes, 6-isothiocyanatohexanoic acid upregulates aldehyde dehydrogenase (ALDH), mitigating acetaldehyde-induced cytotoxicity. Doses of 10–50 μM increase ALDH activity by 2.5-fold, reducing cell death by 60% .
Anti-Inflammatory Effects
The compound suppresses inducible nitric oxide synthase (iNOS) in macrophages by inhibiting JNK phosphorylation. At 20 μM, it reduces nitric oxide production by 80% without affecting cell viability .
Table 2: Key Pharmacological Findings
| Study Model | Mechanism | Effective Dose | Outcome |
|---|---|---|---|
| RAW264 Macrophages | JNK/AP-1 pathway inhibition | 20 μM | 80% ↓ NO production |
| HepG2 Hepatocytes | ALDH induction | 50 μM | 60% ↓ acetaldehyde toxicity |
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